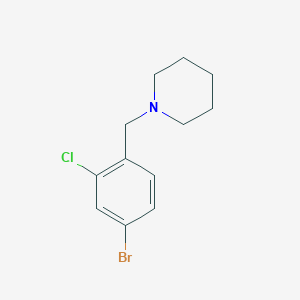

1-(4-Bromo-2-chlorophenyl)methyl piperidine

Description

1-(4-Bromo-2-chlorophenyl)methyl piperidine is a chemical compound with the molecular formula C12H15BrClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine substituents on the phenyl ring

Properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSBSLWZUMHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259243 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200131-41-4 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)methyl piperidine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)methyl piperidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)methyl piperidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be used in studies involving the interaction of piperidine derivatives with biological systems.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)methyl piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, the compound may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromo-2-fluorophenyl)methyl piperidine

- 1-(4-Chloro-2-fluorophenyl)methyl piperidine

- 1-(4-Bromo-2-methylphenyl)methyl piperidine

Uniqueness

1-(4-Bromo-2-chlorophenyl)methyl piperidine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can impart distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and chlorine can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

1-(4-Bromo-2-chlorophenyl)methyl piperidine, also known as (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom at the para position and a chlorine atom at the ortho position relative to the carbonyl group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 299.64 g/mol. This unique structural arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer effects. The compound's ability to modulate pathways associated with metabolic disorders further underscores its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . For instance, one study reported that specific derivatives showed better cytotoxic effects than the reference drug bleomycin .

- Mechanistic Insights : The compound has been shown to inhibit the activity of Na+/K+-ATPase and Ras oncogene pathways in cancer cells . Additionally, structure–activity relationship studies indicate that modifications to the piperidine moiety can enhance its inhibitory properties against key cancer-related enzymes .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties:

- Inhibition Studies : Compounds similar to this compound have been reported to exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of halogen atoms in its structure is believed to enhance its antimicrobial efficacy .

Research Findings and Case Studies

A summary of relevant research findings and case studies is presented in Table 1 below:

Q & A

Q. How can researchers optimize the synthesis yield of 1-(4-Bromo-2-chlorophenyl)methyl piperidine while maintaining high purity?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, solvent choice (e.g., dichloromethane in ), base selection (e.g., NaOH), temperature, and stoichiometry can be adjusted using Design of Experiments (DoE) principles. Fractional factorial designs reduce the number of trials while identifying critical factors affecting yield and purity . Post-synthesis purification via column chromatography or recrystallization (as in ) ensures ≥99% purity. Monitor intermediates using TLC or HPLC for real-time quality control .

Q. What spectroscopic and chromatographic techniques are essential for initial characterization of this compound?

- Methodological Answer: Start with H/C NMR to confirm substituent positions on the piperidine and aryl rings. Mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (retention time comparison) or GC-MS. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~560 cm). Cross-reference data with structurally analogous piperidine derivatives (e.g., ) to resolve ambiguities .

Q. How should researchers design safety protocols for handling this compound?

- Methodological Answer: Follow hazard codes (e.g., H302: harmful if swallowed) and safety statements (P264: wash hands after handling) as outlined in and . Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the reaction mechanism of this compound formation?

- Methodological Answer: Combine quantum chemical calculations (e.g., DFT) with kinetic studies to map energy barriers and intermediate states. For example, transition-state analysis can identify rate-limiting steps (e.g., nucleophilic substitution at the bromine site). Validate computational models with isotopic labeling (e.g., O tracing) or in-situ FTIR to detect transient intermediates .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns and C-H correlations. For ambiguous peaks, compare crystallographic data (X-ray diffraction, as in ) with computational predictions (e.g., ChemDraw simulations). Investigate impurities (e.g., ) via LC-MS to rule out byproducts .

Q. What methodologies are recommended for studying the compound’s biological activity and structure-activity relationships (SAR)?

- Methodological Answer: Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (e.g., IC determination). Modify substituents (e.g., replace Br with Cl) to assess electronic effects on bioactivity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins. SAR trends are validated through dose-response experiments and comparative analysis with related piperidine derivatives () .

Q. How can researchers profile impurities and degradation products in synthesized batches?

- Methodological Answer: Use LC-MS/MS for high-sensitivity detection of trace impurities. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. Compare impurity profiles with pharmacopeial standards (e.g., EP/ICH guidelines in ). Synthesize suspected degradation markers (e.g., dehalogenated byproducts) for spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.